1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene

Description

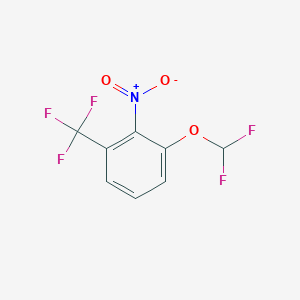

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a nitro (-NO₂) group at the ortho position, a trifluoromethyl (-CF₃) group at the meta position, and a difluoromethoxy (-OCF₂H) substituent. This compound is notable for its electron-deficient aromatic ring due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which influence its reactivity in organic synthesis .

Properties

IUPAC Name |

1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10)17-5-3-1-2-4(8(11,12)13)6(5)14(15)16/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXHMBCWWDTVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Difluoromethoxy Group

The difluoromethoxy group can be introduced via difluoromethoxylation reactions, which have been advanced by photoredox catalysis and reagent-based methods:

Photoredox Catalysis: Using visible-light photoredox catalysts such as Ru(bpy)3(PF6)2, difluoromethoxylation can be achieved by generating reactive difluoromethoxy radicals in situ from precursors like trifluoromethyl arylsulfonates combined with silver(I) fluoride salts. This method allows the difluoromethoxy group to be installed on aromatic substrates under mild conditions, tolerating various functional groups including nitro and trifluoromethyl substituents.

Reagent-Based Difluoromethoxylation: Specific reagents, such as difluoromethoxylating agents described in patents (e.g., US11760701B2), enable the direct introduction of the -OCF2H group on aromatic rings. These reagents often involve heteroatom-containing intermediates and can be applied in organic solvents through controlled reaction conditions.

Introduction of the Nitro Group

The nitro group is typically introduced via electrophilic aromatic substitution (nitration) on the aromatic ring, often before or after the introduction of fluorinated groups depending on the stability and reactivity of intermediates.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced by:

- Direct trifluoromethylation using trifluoromethylating reagents or via nucleophilic substitution on prefunctionalized aromatic rings.

- Starting from trifluoromethyl-substituted aromatic precursors, which can then be further functionalized to introduce the difluoromethoxy and nitro groups.

Detailed Preparation Methodology

The preparation of 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene can be summarized in a multi-step synthetic route as follows:

Representative Experimental Procedure (Adapted from Literature)

- Dissolve the aromatic substrate bearing nitro and trifluoromethyl groups in an appropriate solvent such as acetonitrile or dichloromethane.

- Add Ru(bpy)3(PF6)2 as the photoredox catalyst and silver(I) fluoride salt as the fluoride source.

- Introduce the difluoromethoxylation reagent (e.g., trifluoromethyl arylsulfonate).

- Irradiate the reaction mixture with visible light at room temperature under air atmosphere.

- After completion (monitored by TLC or HPLC), quench the reaction with water.

- Extract the product with organic solvent, wash, dry, and purify by column chromatography.

This method has been shown to tolerate electron-deficient aromatic rings such as those bearing nitro groups, and trifluoromethyl substituents, giving moderate to good yields (28% to 72% depending on substrate).

Alternative Synthetic Routes

Difluoromethylation Followed by Nitration and Trifluoromethylation

- Starting from 3-nitrobenzaldehyde, difluoromethylation can be performed using diethylaminosulfur trifluoride (DAST) at low temperatures (-78°C to room temperature) to obtain 1-(difluoromethyl)-3-nitrobenzene with high yield (up to 99%).

- Subsequent trifluoromethylation and functional group transformations can be performed to install the trifluoromethyl and difluoromethoxy groups, although this route is more complex and less direct for the target compound.

Use of Difluoromethoxylating Reagents in Patent Literature

- Patents such as US11760701B2 describe heteroatom-containing reagents and processes for difluoromethoxylation and trifluoromethoxylation of aromatic compounds, which can be adapted for the synthesis of this compound.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Photoredox Difluoromethoxylation | Ru(bpy)3(PF6)2, AgF, trifluoromethyl arylsulfonate, visible light | 28-72% | Mild, tolerant to functional groups, air/water stable | Requires photoredox setup |

| DAST-mediated Difluoromethylation | Diethylaminosulfur trifluoride (DAST), -78°C to RT | Up to 99% for related compounds | High yield, straightforward for difluoromethylation | Limited to difluoromethyl, not direct -OCF2H |

| Patent-Described Reagents | Specialized difluoromethoxylating reagents | Variable | Potential for direct -OCF2H installation | May require complex reagent synthesis |

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and palladium catalysts.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, to form corresponding amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene serves as a valuable building block in the synthesis of pharmaceutical compounds. Its fluorinated nature enhances lipophilicity and bioavailability, making it an attractive candidate for drug development. Research indicates that modifications of this compound can lead to derivatives with improved therapeutic profiles against various diseases, including cancer and infectious diseases.

Material Science

The compound is utilized in the development of advanced materials such as polymers and coatings. Its stability under various environmental conditions allows for applications in protective coatings that require durability and resistance to chemical degradation. The unique properties imparted by the trifluoromethyl group make it suitable for high-performance materials in electronics and aerospace.

Biological Research

Due to its distinctive chemical characteristics, this compound is employed as a probe in biological studies. It aids in understanding the interactions between fluorinated molecules and biological systems, particularly in enzyme activity modulation and receptor binding studies. The presence of the nitro group allows for potential reduction to amines, facilitating further biological interactions.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A recent study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The research focused on modifying the nitro group to amino derivatives, which exhibited enhanced potency against specific cancer cell lines. The findings highlight the compound's role in developing targeted therapies.

Case Study 2: Development of Protective Coatings

Another investigation explored the incorporation of this compound into polymer matrices for protective coatings. The study showed that coatings containing this compound displayed superior resistance to solvents and UV radiation compared to traditional coatings. This advancement underscores its potential in industrial applications where durability is crucial.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene and related compounds are summarized below:

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Position Effects : The reactivity of nitro- and trifluoromethyl-substituted benzenes is highly sensitive to substituent positions. For example, 1-(difluoromethoxy)-3-nitrobenzene (meta-nitro) exhibits different reactivity in etherification reactions compared to its ortho-nitro analogs .

Electron-Withdrawing Groups: The presence of -CF₃ and -NO₂ groups significantly lowers the electron density of the aromatic ring, making these compounds less reactive toward electrophilic substitution but more amenable to nucleophilic attacks .

Halogen vs. Alkoxy Substitutents : Bromine or chlorine substituents (e.g., in 1-bromo-3-(difluoromethoxy)benzene) increase molecular weight and polarizability, which can influence solubility and cross-coupling reactivity .

Biological Activity

1-(Difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene, also known by its CAS number 1227582-73-1, is a fluorinated aromatic compound characterized by the presence of difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and biological research due to its unique properties and potential applications.

- Molecular Formula : CHFNO

- Molecular Weight : 257.116 g/mol

- InChI Key : KEXHMBCWWDTVNJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, which can influence its pharmacokinetic properties. The nitro group can be reduced to form amines, which may further participate in biological interactions.

Biological Activity

Research indicates that compounds with similar fluorinated structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Fluorinated compounds often show enhanced antimicrobial properties due to their ability to disrupt microbial membranes and metabolic pathways.

- Anticancer Activity : The structural features of this compound suggest potential as an anticancer agent. Fluorinated derivatives have been shown to inhibit key signaling pathways in cancer cells.

Case Studies

- Antitumor Activity : In studies involving structurally similar compounds, the introduction of trifluoromethyl groups has been correlated with increased potency against various cancer cell lines. For instance, compounds with similar substitutions demonstrated IC values in the low micromolar range against human cancer cell lines such as HCT116 and OVCAR-8 .

- Kinase Inhibition : Research on related fluorinated compounds has demonstrated their effectiveness as kinase inhibitors. For example, a study highlighted that specific substitutions could enhance selectivity towards the Akt family of kinases, which are critical in cancer signaling pathways .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with other fluorinated aromatic compounds is useful:

| Compound Name | Molecular Formula | IC (µM) | Biological Activity |

|---|---|---|---|

| This compound | CHFNO | TBD | Potential anticancer activity |

| 1-(Trifluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene | CHFNO | 7.76 | Antitumor activity against HCT116 |

| 1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | CHFNO | TBD | Kinase inhibition |

Future Directions

The ongoing exploration of this compound's biological activity could lead to significant advancements in drug development. Future research should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the specific biochemical pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. What are the key considerations for synthesizing 1-(difluoromethoxy)-2-nitro-3-(trifluoromethyl)benzene?

Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

- Step 1 : Introduction of the trifluoromethyl group via electrophilic substitution using CFX (X = Cl, Br) under Lewis acid catalysis (e.g., AlCl) .

- Step 2 : Nitration at the ortho position using mixed HNO/HSO, leveraging the directing effects of the CF group .

- Step 3 : Difluoromethoxy (-OCFH) introduction via nucleophilic substitution of a halogen or hydroxyl group using difluoromethylation reagents (e.g., ClCFH/KF) .

Critical Note : Monitor regioselectivity using NMR to confirm substitution patterns .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve positions of electron-withdrawing groups (e.g., -NO, -CF) .

- Spectroscopy : Compare / NMR shifts with analogous compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) to confirm substituent effects .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The -CF and -NO groups strongly deactivate the benzene ring, limiting traditional cross-coupling (e.g., Suzuki). Strategies include:

- Pre-activation : Convert -NO to -NH via catalytic hydrogenation (Pd/C, H), enabling Buchwald-Hartwig amination .

- Directed C-H functionalization : Use transition-metal catalysts (e.g., Pd(OAc)) with directing groups (e.g., -OCFH) to achieve regioselective coupling .

Data Contradiction : Conflicting reports on -CF steric vs. electronic effects require DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution .

Q. What analytical challenges arise in distinguishing positional isomers of polyfluorinated nitrobenzenes?

- Chromatography : Use reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) modifier to separate isomers (e.g., 2-nitro vs. 4-nitro derivatives) .

- Vibrational spectroscopy : IR peaks at 1530–1350 cm (asymmetric NO stretch) vary with substitution geometry; compare with computed spectra .

- Crystallographic ambiguity : If X-ray data is ambiguous (e.g., disordered -OCFH), employ SHELXD for dual-space solution refinement .

Q. How can computational methods predict the stability of intermediates in nitro-group reductions?

- Mechanistic modeling : Use Gaussian or ORCA to simulate intermediates (e.g., nitroso, hydroxylamine) during NaBH/NiCl reductions.

- Kinetic isotope effects (KIE) : Deuterium labeling (-OCFH) to probe rate-determining steps in nitro → amine conversion .

Caution : Fluorinated byproducts (e.g., HF) may complicate reaction monitoring; employ in situ NMR .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Nitro-Trifluoromethyl Benzene Derivatives

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| CF introduction | CFBr, AlCl, 0°C | 65–78 | |

| Nitration | HNO/HSO, 50°C | 82 | |

| Difluoromethoxylation | ClCFH, KF, DMF | 57 |

Table 2 : Spectroscopic Signatures of Key Functional Groups

| Group | NMR (ppm) | IR (cm) |

|---|---|---|

| -CF | -62 to -65 (quartet) | 1120–1160 (C-F str) |

| -NO | N/A | 1520, 1350 (asym/sym str) |

| -OCFH | -82 (doublet) | 1250–1280 (C-O-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.